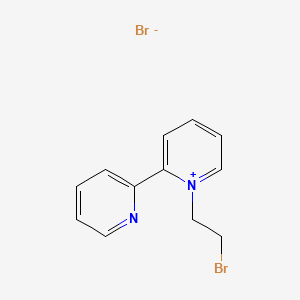![molecular formula C15H13N3 B14507720 (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyclohepta[b]pyrrole ring, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclohepta[b]pyrrole ring, followed by the introduction of the phenyl group and the hydrazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and yield, as well as implementing continuous flow processes to maintain consistent production. The use of advanced technologies such as automated reactors and real-time monitoring systems can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical properties and reactivities.
Uniqueness
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine is unique due to its specific structural features, which combine a cyclohepta[b]pyrrole ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine |
InChI |
InChI=1S/C15H13N3/c16-18-14-9-5-4-8-12-13(10-17-15(12)14)11-6-2-1-3-7-11/h1-10,17H,16H2/b18-14+ |
InChI Key |
FQCAGMRQMWEKEO-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CNC\3=C2C=CC=C/C3=N\N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=CC3=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
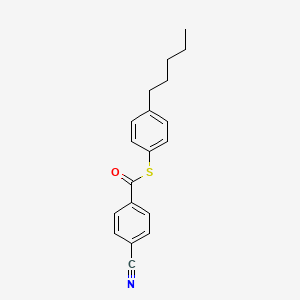
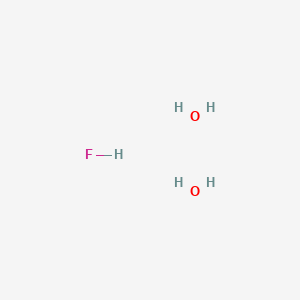
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
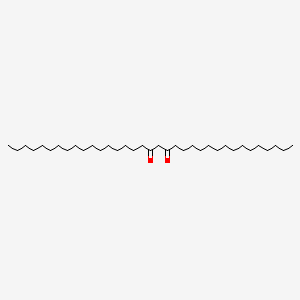
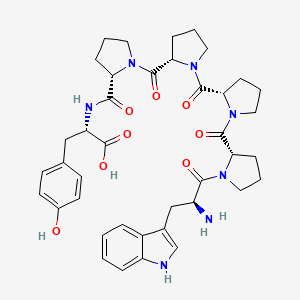

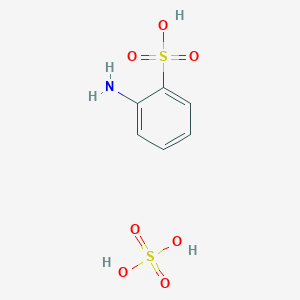
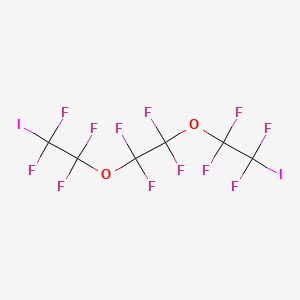
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
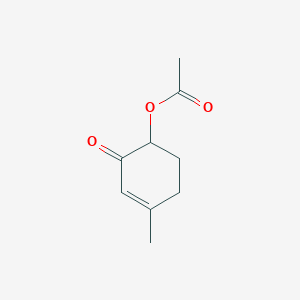
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
